N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide (hereafter referred to as the target compound) is a synthetic small molecule characterized by a 6-chloroindole moiety linked via an ethyl group to a butanamide backbone substituted with a pyrimidin-2-ylamino group. Its molecular formula is C₁₈H₁₆ClN₃O₂, with a molecular weight of 341.8 g/mol .
Properties
Molecular Formula |
C18H20ClN5O |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C18H20ClN5O/c19-15-5-4-14-6-11-24(16(14)13-15)12-10-20-17(25)3-1-7-21-18-22-8-2-9-23-18/h2,4-6,8-9,11,13H,1,3,7,10,12H2,(H,20,25)(H,21,22,23) |
InChI Key |
VFRQQECOVAAOFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCCC(=O)NCCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole is alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Coupling with Pyrimidine: The resulting intermediate is then coupled with 4-(2-pyrimidinylamino)butanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The target compound shares structural motifs with several classes of bioactive molecules, as highlighted below:
Table 1: Structural Comparison with Analogues
Functional Group Analysis
Indole vs. The chloro substituent may enhance metabolic stability compared to nitro or trifluoromethyl groups in analogues like 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide .
Pyrimidinylamino Group: The pyrimidin-2-ylamino group is a common pharmacophore in kinase inhibitors. Its presence in the target compound aligns with CTPS1 inhibitors (e.g., ), though the lack of a sulfonamido group (as in ) may reduce binding affinity to certain enzymatic pockets.
Linker and Backbone Flexibility :
Pharmacokinetic and Physicochemical Considerations
- Metabolic Stability: The chloroindole moiety may confer resistance to oxidative metabolism compared to methyl or ethynyl substituents in tubulin inhibitors like N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide .
Biological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
- IUPAC Name: this compound
- Molecular Formula: C12H13ClN4O
- Molecular Weight: 236.70 g/mol
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A comparative analysis revealed that derivatives of similar structures exhibited broader antibacterial spectra and higher potency than traditional antibiotics such as ampicillin and rifampicin .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | < 1 µg/mL |
| 2 | Escherichia coli | 4 µg/mL |
| 3 | Mycobacterium tuberculosis | 0.5 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments indicate that this compound exhibits selective toxicity towards cancer cell lines while sparing normal mammalian cells. In vitro studies demonstrated that the compound had submicromolar activity against various cancer cell lines, suggesting a potential for therapeutic applications in oncology .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of DNA Synthesis: The pyrimidine moiety may interfere with nucleotide synthesis, leading to impaired DNA replication in target cells.
- Disruption of Membrane Integrity: The indole structure could disrupt bacterial cell membranes, enhancing its antimicrobial effects.
- Modulation of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in cellular metabolism, thereby exerting cytotoxic effects on malignancies.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the compound's effectiveness against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly inhibited MRSA growth at concentrations lower than those required for standard treatments .
Case Study 2: Cancer Cell Lines
In another investigation, this compound was tested against various cancer cell lines, including breast and colon cancer. The findings suggested that the compound induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, highlighting its potential as a selective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
